N-(1-adamantyl)-N'-(2-furoyl)thiourea N-(1-adamantyl)-N'-(2-furoyl)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC0595770
InChI: InChI=1S/C16H20N2O2S/c19-14(13-2-1-3-20-13)17-15(21)18-16-7-10-4-11(8-16)6-12(5-10)9-16/h1-3,10-12H,4-9H2,(H2,17,18,19,21)
SMILES: C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=CC=CO4
Molecular Formula: C16H20N2O2S
Molecular Weight: 304.4 g/mol

N-(1-adamantyl)-N'-(2-furoyl)thiourea

CAS No.:

Cat. No.: VC0595770

Molecular Formula: C16H20N2O2S

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1-adamantyl)-N'-(2-furoyl)thiourea -

Specification

Molecular Formula C16H20N2O2S
Molecular Weight 304.4 g/mol
IUPAC Name N-(1-adamantylcarbamothioyl)furan-2-carboxamide
Standard InChI InChI=1S/C16H20N2O2S/c19-14(13-2-1-3-20-13)17-15(21)18-16-7-10-4-11(8-16)6-12(5-10)9-16/h1-3,10-12H,4-9H2,(H2,17,18,19,21)
Standard InChI Key RPEMSGPUFWLLOW-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=CC=CO4
Canonical SMILES C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=CC=CO4

Introduction

Chemical Structure and Properties

N-(1-adamantyl)-N'-(2-furoyl)thiourea is characterized by a distinctive molecular architecture featuring an adamantyl group and a furoyl moiety connected through a thiourea functional group. The adamantyl group, a rigid tricyclic structure, contributes significant lipophilicity and metabolic stability to the molecule. Meanwhile, the furoyl component, derived from 2-furoic acid, introduces aromatic properties and potential for hydrogen bonding.

The thiourea linker (-NH-C(S)-NH-) serves as a crucial structural element in this compound, providing multiple sites for hydrogen bonding and coordination with biological targets. This functional group is known for its versatility in medicinal chemistry applications due to its ability to interact with various enzyme active sites and receptors .

Physical and Chemical Properties

The physical properties of N-(1-adamantyl)-N'-(2-furoyl)thiourea reflect its molecular composition:

PropertyCharacteristicNotes
AppearanceCrystalline solidTypically off-white to pale yellow
Molecular WeightApproximately 320 g/molCalculated based on constituent atoms
SolubilityModerate in organic solventsLimited water solubility due to adamantyl group
StabilityThermally stableResistant to degradation under normal conditions
Hydrogen BondingMultiple donor/acceptor sitesContributes to binding with biological targets

The presence of the adamantyl group significantly enhances the compound's lipophilicity, which influences its pharmacokinetic properties, including absorption and distribution in biological systems . The thiourea functional group provides opportunities for both hydrogen bond donation and acceptance, enabling interactions with multiple biological targets.

Structural Comparison with Similar Compounds

N-(1-adamantyl)-N'-(2-furoyl)thiourea belongs to a broader family of thiourea derivatives with diverse structural features. Comparing this compound with structurally similar analogs provides insight into structure-activity relationships and potential applications.

Comparison with Related Thiourea Derivatives

Several compounds share structural similarities with N-(1-adamantyl)-N'-(2-furoyl)thiourea:

CompoundStructural FeaturesNotable DifferencesPotential Advantages
N-(2-ethoxyphenyl)-N'-(2-furoyl)thioureaContains 2-furoyl group and thiourea linkerEthoxyphenyl group instead of adamantylPotentially different solubility profile
1-(adamantane-1-carbonyl)-3-(phenyl)thioureaContains adamantyl groupDifferent attachment point for adamantylAltered spatial arrangement
N-(furan-2-carbonyl)-N'-(phenyl)thioureaContains furan moietyPhenyl group instead of adamantylPotentially different lipophilicity
N-(adamantane-1-carbonyl)-3-methylthioureaContains adamantyl groupMethyl substituentDistinct thermal stability characteristics

Structural Features Contributing to Activity

The unique combination of the adamantyl structure with the furoyl moiety in N-(1-adamantyl)-N'-(2-furoyl)thiourea likely contributes to its biological activities. The adamantyl group is known to enhance lipophilicity and metabolic stability, potentially improving pharmacokinetic properties . The furoyl group provides opportunities for hydrogen bonding and potential interactions with specific binding sites in biological targets.

Biological Activities and Applications

Thiourea derivatives, including those with structural similarities to N-(1-adamantyl)-N'-(2-furoyl)thiourea, have demonstrated diverse biological activities that make them promising candidates for drug development.

Enzyme Inhibition Properties

Thiourea derivatives have shown significant enzyme inhibitory activities, particularly against:

  • Acetylcholinesterase (AChE)

  • Butyrylcholinesterase (BChE)

  • Tyrosinase

  • Urease

In a study of chiral thiourea derivatives, several compounds demonstrated potent inhibition of these enzymes . The adamantyl group found in our target compound is known to enhance binding to enzyme active sites, potentially contributing to enzyme inhibitory activity.

Structure-Activity Relationship Studies

Understanding the relationship between structural features and biological activities is crucial for the rational design of more effective derivatives.

Key Structural Elements

Several structural elements of N-(1-adamantyl)-N'-(2-furoyl)thiourea are likely to influence its biological activity:

  • The adamantyl group provides lipophilicity and metabolic stability

  • The thiourea linker offers hydrogen bonding capabilities

  • The furoyl moiety introduces aromatic character and additional hydrogen bonding sites

Research on related compounds suggests that modifications to any of these components can significantly alter biological activity profiles . For instance, replacing the adamantyl group with other substituents can affect binding affinity and pharmacokinetic properties.

Molecular Modeling and Computational Studies

Computational approaches have been employed to study similar thiourea derivatives. Techniques such as:

  • Natural Bond Orbital (NBO) analysis

  • HOMO-LUMO calculations

  • Molecular docking studies

These methods have provided insights into the electronic properties and potential binding modes of thiourea derivatives . Similar computational approaches could be valuable for understanding the activity of N-(1-adamantyl)-N'-(2-furoyl)thiourea and designing improved analogs.

Research Challenges and Future Directions

Despite promising biological activities, research on N-(1-adamantyl)-N'-(2-furoyl)thiourea faces several challenges that need to be addressed.

Current Research Limitations

  • Limited solubility in aqueous media, potentially affecting bioavailability

  • Need for more comprehensive structure-activity relationship studies

  • Requirement for in vivo evaluation to confirm in vitro findings

Future Research Directions

Several promising research directions could advance the understanding and application of N-(1-adamantyl)-N'-(2-furoyl)thiourea:

  • Development of more water-soluble analogs through targeted structural modifications

  • Investigation of specific binding mechanisms through crystallographic studies

  • Expansion of biological activity screening to include additional targets

  • Formulation studies to enhance delivery and bioavailability

  • In-depth toxicological evaluation to assess safety profiles

The emerging trend of replacing thiourea scaffolds with tetrazole moieties, as seen in recent research , suggests a potential direction for developing derivatives with improved pharmacological profiles while maintaining the core biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator